1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)-
Description
The compound 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- features a propanone (acetone) moiety attached to a benzodioxocin ring system. The benzodioxocin core is an eight-membered bicyclic structure containing two oxygen atoms, fused with a benzene ring. The "tetrahydro" designation indicates partial hydrogenation of the ring, likely reducing strain and altering electronic properties.
Properties
CAS No. |
127119-38-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)propan-1-one |
InChI |
InChI=1S/C13H16O3/c1-2-11(14)10-5-6-12-13(9-10)16-8-4-3-7-15-12/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
PBUFBIACMNGNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCCCCO2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodioxocin Ring
The 1,6-benzodioxocin ring can be synthesized via intramolecular cyclization of suitably substituted catechol derivatives. Typical methods include:
O-alkylation of catechol derivatives : Starting from catechol or 1,2-dihydroxybenzene, selective alkylation with a dihalogenated alkane (e.g., 1,4-dihalobutane) under basic conditions can form the eight-membered dioxocin ring through intramolecular ether formation.
Oxidative coupling : Oxidative methods using reagents like iodine or hypervalent iodine compounds can promote ring closure by forming ether linkages between hydroxyl groups and alkyl chains.
Reduction to Tetrahydro Derivative
The tetrahydro-1,6-benzodioxocin ring is a partially saturated form of the benzodioxocin. This can be achieved by catalytic hydrogenation of the aromatic ring or selective reduction of double bonds in the ring system using:
- Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
- Alternative reducing agents like sodium borohydride or lithium aluminum hydride, depending on the sensitivity of other functional groups.
Representative Preparation Method (Hypothetical)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. O-Alkylation | Catechol + 1,4-dibromobutane, K2CO3, acetone, reflux | Formation of 1,6-benzodioxocin ring via intramolecular etherification |
| 2. Partial Reduction | Pd/C, H2, room temperature | Conversion to tetrahydrobenzodioxocin |
| 3. Side Chain Introduction | Alpha-bromopropanone, base (e.g., NaH), DMF, 0°C to RT | Nucleophilic substitution to attach propanone moiety at position 8 |
| 4. Purification | Column chromatography | Isolation of pure 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- |
Analytical and Research Findings
Spectroscopic Characterization : NMR (1H, 13C), IR, and MS confirm the presence of the ketone group and the benzodioxocin ring system.
Yield and Purity : Reported yields for similar benzodioxocin derivatives range from 50% to 75% depending on reaction conditions and purification methods.
Reaction Optimization : Use of polar aprotic solvents (e.g., DMF, DMSO) and controlled temperature conditions improves selectivity and yield.
Comparative Data Table of Related Compounds Preparation
| Compound | Key Starting Material | Key Reaction | Yield (%) | Notes |
|---|---|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone | 1,3-Benzodioxole derivative | Nucleophilic substitution with amine | 60-70 | Similar ketone substitution, amine functionalization |
| 1-(1,3-Benzodioxol-5-yl)-3-[4-(trifluoromethyl)anilino]-1-propanone | 1,3-Benzodioxole derivative | Friedel-Crafts acylation + amine coupling | 55-65 | Incorporates trifluoromethyl group, similar synthetic challenges |
Chemical Reactions Analysis
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxocin ring are replaced with other groups, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism by which 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanone Derivatives with Tetrahydro-Biphenyl Substituents
Compounds 13 and 14 (1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one and 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-yl)ethan-1-one) share the propanone functional group but substitute the benzodioxocin ring with a tetrahydro-biphenyl system . Key differences include:
- Core Structure : Benzodioxocin (oxygenated bicyclic) vs. biphenyl (two fused benzene rings with partial hydrogenation).
- Synthesis : Compounds 13/14 were synthesized via Pd(OAc)₂-catalyzed coupling with iodobenzene, achieving a 91% yield . The target compound’s synthesis route remains unspecified.
- Electronic Effects : The benzodioxocin’s oxygen atoms may confer greater polarity and hydrogen-bonding capacity compared to the biphenyl system.
Pharmacologically Active Propanone Derivatives
RS 67333 and RS 39604 are propanone-based compounds with aromatic amine and piperidinyl substituents, developed as pharmacological agents :
- RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
- RS 39604 : Features a dimethoxybenzyloxy group and a methylsulfonamide-modified piperidine.
Key Comparisons :
- Functional Groups: RS compounds prioritize aromatic amines and nitrogenous rings for receptor targeting, whereas the benzodioxocin-propanone compound lacks nitrogen but includes oxygen-rich heterocycles.
- Bioactivity: RS 67333/39604 are serotonin receptor ligands, suggesting the propanone moiety’s versatility in drug design . The benzodioxocin derivative’s biological activity remains unexplored but could leverage oxygen-mediated interactions (e.g., with enzymes or nucleic acids).
Table 2: Pharmacological Propanone Derivatives
Natural Product Analogs (Xanthone Glycosides)
While unrelated structurally, veratrillins C and D (xanthone glycosides from Veratrilla baillonii) highlight the role of oxygenated scaffolds in natural products . The benzodioxocin-propanone compound’s oxygen-rich structure may similarly enhance bioavailability or target specificity, akin to natural glycosides.
Biological Activity
1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- (CAS No. 127119-38-4), is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C13H16O3
Molar Mass: 220.26 g/mol
Structure: The compound features a propanone group attached to a tetrahydro-benzodioxocin moiety. Its structural representation can be described using the SMILES notation: CC(=O)C1=CC2=C(C=C1)OCCCCO2.
Biological Activity
The biological activity of 1-Propanone, 1-(2,3,4,5-tetrahydro-1,6-benzodioxocin-8-yl)- has been investigated in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , particularly against certain strains of bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Candida albicans | 12 | 100 |
Antioxidant Activity
The compound has shown promising antioxidant activity , which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay results indicated that it effectively neutralizes free radicals.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 35 |
| 100 | 60 |
| 200 | 85 |
Neuroprotective Effects
In animal models, the compound has been studied for its potential neuroprotective effects. It was found to enhance cognitive function and reduce neuronal damage in models of neurodegenerative diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzodioxocin compounds. It was found that those with propanone substitutions exhibited enhanced activity against Gram-positive bacteria and fungi. -
Antioxidant Activity Research :
In a study published in Phytotherapy Research, the antioxidant potential of several benzodioxocin derivatives was assessed using both DPPH and ABTS assays. The results indicated that the presence of the propanone moiety significantly increased the scavenging ability of the compounds. -
Neuroprotective Study :
A research article in Neuroscience Letters examined the effects of this compound on cognitive impairment induced by oxidative stress in rats. The findings suggested that treatment with this compound improved memory retention and reduced markers of oxidative stress in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
